molecular formula C13H13N3O3 B1397205 N-(4-Methoxybenzyl)-4-nitropyridin-2-amine CAS No. 942076-74-6

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Cat. No. B1397205
M. Wt: 259.26 g/mol
InChI Key: WGBFXHDMRPEHQL-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a 2 L 3 neck round bottom flask fitted with a mechanical stirrer, was added N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide (38.72 g, 0.14 mol) and chloroform (580 mL). The reaction mixture was cooled to 0° C. and phosphorus trichloride (36.8 mL, 0.42 mol) was added dropwise. The reaction mixture was allowed to warm to rt and stir overnight. The reaction mixture was filtered and the resulting solid was slurried with hexanes and filtered (repeated several times) to afford N-(4-methoxybenzyl)-4-nitropyridin-2-amine (39.34 g, 102%) as a yellow solid. LCMS: (FA) ES+ 260.3.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Name
N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide
Quantity
38.72 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two
Quantity
36.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][NH:8][C:9]2[N+:10]([O-])=[CH:11][CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=2)=[CH:5][CH:4]=1.P(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][C:9]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N:10]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
3
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide
Quantity
38.72 g
Type
reactant
Smiles
COC1=CC=C(CNC=2[N+](=CC=C(C2)[N+](=O)[O-])[O-])C=C1
Name
Quantity
580 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
36.8 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered (repeated several times)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CNC2=NC=CC(=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.34 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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